molecular formula C10H20N2OS B15279002 N-(3-Morpholinopropyl)thietan-3-amine

N-(3-Morpholinopropyl)thietan-3-amine

Cat. No.: B15279002
M. Wt: 216.35 g/mol
InChI Key: HIQLHGAIBXSFQB-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)thietan-3-amine is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur, and a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)thietan-3-amine typically involves the reaction of a thietane precursor with a morpholine derivative. One common method involves the nucleophilic substitution reaction of a thietane compound with 3-morpholinopropylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The presence of both the thietane and morpholine rings allows it to interact with different biological molecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Morpholinopropyl)thietan-3-amine is unique due to the combination of the thietane and morpholine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to its similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its properties and applications could lead to the development of new materials and therapeutic agents.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)thietan-3-amine

InChI

InChI=1S/C10H20N2OS/c1(2-11-10-8-14-9-10)3-12-4-6-13-7-5-12/h10-11H,1-9H2

InChI Key

HIQLHGAIBXSFQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2CSC2

Origin of Product

United States

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